N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride
Overview
Description
“N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride” is a chemical compound with the CAS Number: 1048664-63-6 . It has a molecular weight of 219.78 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NS.ClH/c1-3-4-7-11-8-10-6-5-9(2)12-10;/h5-6,11H,3-4,7-8H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.78 . It is a solid at room temperature .Scientific Research Applications
Neuroprotective Agents
Research on related compounds, such as the neuronal Ca(2+) channel blockers LY042826 and LY393615, has shown significant neuroprotective effects in vivo. These compounds have demonstrated protection against ischemia-induced brain injury in gerbils and rats, suggesting potential utility as anti-ischemic agents. The protection was notable even when administered post-occlusion, highlighting their promise in therapeutic interventions for stroke and other ischemic conditions (Hicks, Ward, & O'Neill, 2000).
Analytical and Forensic Science
In forensic science, techniques have been developed for the identification and analysis of similar substances. For instance, the identification of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) in urine samples from drug users represents a critical advancement in drug testing. This development aids in the forensic analysis of new psychoactive substances, providing tools for law enforcement and public health officials to identify and track the use of novel drugs (Kronstrand, 1996).
Development of Novel Therapeutics
Research on benzylamine derivatives like butenafine hydrochloride reveals the potential for developing new antifungal agents. Butenafine has shown excellent efficacy against dermatophytosis in guinea pigs, surpassing that of several reference drugs. This research underscores the compound's potent fungicidal activity and its ability to remain effective in the skin after topical application, suggesting a pathway for creating more effective treatments for fungal infections (Arika et al., 1990).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other amine compounds, it may interact with its targets through nucleophilic reactions . The nitrogen atom in the amine group can act as a nucleophile, forming a bond with an electrophilic carbon .
Biochemical Pathways
Amine compounds are known to participate in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
They can be metabolized by various enzymes, including those in the liver, and excreted through the kidneys .
Action Environment
The action, efficacy, and stability of N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-3-4-7-11-8-10-6-5-9(2)12-10;/h5-6,11H,3-4,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVGLRYROIWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(S1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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